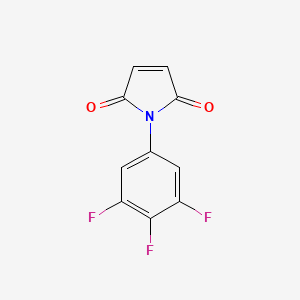

1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione

Description

Propriétés

IUPAC Name |

1-(3,4,5-trifluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOCESHVSZLHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction of 2,3-Dihalogenated Maleic Anhydrides with Anilines

- A representative method involves reacting 2,3-dichloromaleic anhydride with aniline derivatives in the presence of acetic acid as a catalyst and ethanol as solvent.

- Microwave-assisted dielectric heating significantly improves reaction efficiency, reducing reaction times from hours to minutes and increasing yields.

- For example, synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione under microwave irradiation at 140 W and 80°C in ethanol for 20 minutes achieved yields up to 70.21%, compared to conventional reflux for 2 hours with similar yields but longer reaction times.

Reaction Conditions and Optimization

Alternative Synthetic Routes Using Amidrazones and Maleic Anhydrides

Another approach to synthesize substituted pyrrole-2,5-diones involves the reaction of amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride:

- Amidrazones react with 2,3-dimethylmaleic anhydride in solvents like toluene, chloroform, or diethyl ether.

- Reaction conditions vary from room temperature for extended periods (2–21 days) to reflux for shorter times (5 hours).

- This method selectively yields 1H-pyrrole-2,5-dione derivatives, indicating a reliable pathway for substituted pyrrole-2,5-dione synthesis.

- Purification is typically done by filtration and crystallization from ethanol.

Mechanistic Insights

- The synthesis generally proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the maleic anhydride.

- This is followed by ring closure and elimination of water, forming the pyrrole-2,5-dione core.

- Microwave-assisted synthesis likely accelerates these steps by efficient dielectric heating, enhancing molecular collisions and reaction kinetics.

Summary Table of Preparation Methods for N-Aryl Pyrrole-2,5-diones

| Method | Starting Materials | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Microwave-assisted reaction | 2,3-Dichloromaleic anhydride + aniline | Ethanol | 140 W, 80°C, 20 min | Up to 70.21 | Rapid, efficient, acid-catalyzed |

| Conventional reflux | Same as above | Acetic acid/ethanol | Reflux, 2 hours | ~70 | Longer reaction time, similar yield |

| Amidrazone + dimethylmaleic anhydride | Amidrazone derivatives + 2,3-dimethylmaleic anhydride | Toluene, chloroform, diethyl ether | RT to reflux, 2–21 days or 5 h reflux | Not specified precisely | Selective formation of pyrrole-2,5-dione derivatives, purification by crystallization |

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrrole compounds, and various substituted trifluorophenyl derivatives.

Applications De Recherche Scientifique

The compound 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione , known for its unique chemical structure and properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

This compound has shown potential as a pharmacophore in drug design due to its ability to interact with biological targets. Research indicates that derivatives of this compound exhibit:

- Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results as a potential antibiotic agent.

Materials Science

The unique chemical structure of this compound allows for its use in:

- Polymer Synthesis : It can be utilized as a monomer in the production of high-performance polymers that exhibit thermal stability and chemical resistance.

- Dyes and Pigments : The compound's vibrant color properties make it suitable for applications in dye manufacturing.

Environmental Studies

Recent research has also focused on the environmental impact of fluorinated compounds like this compound. Key areas of study include:

- Biodegradation : Investigations into the biodegradability of this compound are crucial for assessing its environmental persistence and potential toxicity.

- Analytical Chemistry : The compound serves as a standard reference material in analytical methods aimed at detecting fluorinated pollutants.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against different cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced cytotoxicity compared to the parent compound.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the use of this compound as a building block for novel polymers. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polymers.

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the environmental fate of this compound in aquatic ecosystems. The findings highlighted its persistence and potential bioaccumulation risks, prompting discussions on regulatory measures for fluorinated compounds.

Mécanisme D'action

The mechanism of action of 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The reactivity and applications of maleimides are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-withdrawing groups (e.g., -F, -NO₂) increase maleimide reactivity in Michael additions or Diels-Alder reactions. The trifluorophenyl group in the target compound provides greater electron deficiency than monofluoro analogs, enhancing its utility as a dienophile .

- Electron-donating groups (e.g., -OCH₃, -CH₃) reduce reactivity but improve solubility in polar solvents. The trimethoxyphenyl derivative (CAS 883033-64-5) exhibits antiproliferative activity, likely due to improved membrane permeability .

Physicochemical Properties

Notes:

- The trifluorophenyl derivative lacks reported melting/boiling points, highlighting a research gap.

Activité Biologique

1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trifluorophenyl derivatives with appropriate reagents under controlled conditions. The specific synthetic route may vary based on the desired purity and yield.

Antitumor Activity

Research indicates that pyrrole-2,5-dione derivatives exhibit promising antitumor properties. For instance:

- Inhibition of Cancer Cell Lines : Compounds similar to this compound have demonstrated significant inhibition of various cancer cell lines. A study reported that certain derivatives inhibited the growth of colon cancer cell lines (HCT-116 and SW-620) with a GI50 in the range of M .

- Mechanism of Action : These compounds are believed to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to stable complex formation that inhibits tumor growth .

Anti-inflammatory and Antimicrobial Properties

Pyrrole derivatives have also shown anti-inflammatory and antimicrobial activities:

- Cytokine Inhibition : In vitro studies indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .

- Antimicrobial Effects : Some derivatives have been evaluated for their antibacterial properties against various strains, showing effectiveness comparable to standard antibiotics .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a pyrrole derivative on tumor growth in a chemically induced colon cancer model in rats. The compound significantly reduced tumor size compared to controls and showed low toxicity levels .

Case Study 2: Inflammatory Response

Another research focused on the anti-inflammatory potential of pyrrole derivatives in PBMC cultures. Results showed that these compounds could significantly suppress PBMC proliferation and cytokine release at various concentrations .

Data Tables

| Compound | Activity | Cell Line | GI50 (M) | Notes |

|---|---|---|---|---|

| Derivative A | Antitumor | HCT-116 | Effective against colon cancer | |

| Derivative B | Anti-inflammatory | PBMCs | Not specified | Inhibits IL-6 and TNF-α production |

Q & A

Q. What are the recommended synthetic routes for 1-(3,4,5-trifluorophenyl)-1H-pyrrole-2,5-dione, and how can reaction efficiency be optimized?

The compound is synthesized via multicomponent reactions (MCRs) involving maleic anhydride derivatives and fluorinated aryl amines. Key steps include cyclocondensation under anhydrous conditions, typically using acetic acid or toluene as solvents. Optimization involves controlling stoichiometry (1:1 molar ratio of maleic anhydride to 3,4,5-trifluoroaniline) and temperature (80–100°C). Reaction progress is monitored via TLC or HPLC. Post-synthesis, purification by column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral angles. For example, the trifluorophenyl ring and pyrrole-dione moiety typically exhibit a dihedral angle of ~78°–85°, confirming non-planarity . Complementary techniques like / NMR and FT-IR validate functional groups (e.g., C=O stretches at ~1770 cm) .

Q. What thermodynamic properties are critical for handling this compound in lab settings?

Sublimation enthalpy () is a key parameter for storage and sublimation purification. Data from analogous pyrrole-diones (e.g., 1-(3-nitrophenyl)-derivative: at 350–370 K) suggest similar thermal stability. Differential scanning calorimetry (DSC) determines melting points and phase transitions, with decomposition temperatures >250°C .

Advanced Research Questions

Q. How can computational methods predict reactivity and electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals. The electron-withdrawing trifluorophenyl group lowers the LUMO energy (~-1.8 eV), enhancing electrophilicity. Molecular electrostatic potential (MEP) maps identify nucleophilic attack sites (e.g., carbonyl groups). Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies in dihedral angles (NMR vs. XRD) arise from dynamic effects in solution. Variable-temperature NMR (VT-NMR) or NOESY experiments probe conformational flexibility. For example, XRD may show a fixed dihedral angle, while NMR reveals averaging due to rotation. Hybrid methods (e.g., XRD-validated DFT) reconcile data .

Q. How is this compound utilized in polymer chemistry, and what are its reactivity ratios?

It acts as a dienophile in Diels-Alder copolymerizations. For instance, with acrylic acid (AA), free radical polymerization (70°C, benzoyl peroxide initiator) yields copolymers. Reactivity ratios () are determined via Fineman-Ross or Kelen-Tüdös methods. For AA-based systems, indicates preferential incorporation of pyrrole-dione monomers .

Methodological Tables

| Property | Value/Method | Reference |

|---|---|---|

| Sublimation Enthalpy | 115–117 kJ/mol (analogous compounds) | |

| Dihedral Angle (XRD) | 78.22°–85.0° (trifluorophenyl vs. pyrrole) | |

| Reactivity Ratio () | 1.2–1.5 (AA copolymerization) | |

| LUMO Energy (DFT) | -1.8 eV (B3LYP/6-311+G(d,p)) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.